methyl 4-oxohex-2-ynoate
Description
General Overview of Conjugated Carbonyl Systems as Synthetic Platforms
Conjugated carbonyl systems are a cornerstone of modern organic synthesis, offering a versatile platform for constructing complex molecular architectures. libretexts.org These systems, characterized by alternating double and single bonds that include a carbonyl group (C=O), exhibit unique electronic properties that render them highly reactive and synthetically valuable. libretexts.orgebsco.com The delocalization of π-electrons across the conjugated system results in a lower energy state and influences the reactivity of the molecule. libretexts.org
The defining feature of a conjugated carbonyl compound is the presence of a carbonyl group linked to an unsaturated bond, such as a carbon-carbon double or triple bond. This arrangement creates a molecule with multiple electrophilic sites, primarily the carbonyl carbon and the β-carbon of the unsaturated bond. libretexts.orglibretexts.org This dual reactivity allows for a variety of nucleophilic addition reactions, making these compounds key intermediates in the synthesis of a wide range of organic molecules. libretexts.org Their ability to participate in reactions like Michael additions and cycloadditions further underscores their importance as building blocks in the assembly of intricate molecular frameworks. beilstein-journals.org The reactivity of these systems can be finely tuned by the nature of the substituents attached to the carbonyl group and the unsaturated moiety. ebsco.com
Structural Classification and Reactivity Profile of α,β-Unsaturated Esters with Adjacent Ketone Functionalities
Within the broad class of conjugated carbonyls, α,β-unsaturated esters possessing an adjacent ketone functionality, known as γ-keto-esters, represent a particularly reactive and useful subclass. These molecules contain both an ester and a ketone group conjugated with a carbon-carbon double or triple bond. The presence of these two electron-withdrawing groups significantly influences the electronic distribution and reactivity of the entire system.
Structurally, these compounds are classified based on the nature of the unsaturation (alkene or alkyne) and the substituents on the carbon skeleton. The general structure features a ketone at the γ-position relative to the ester carbonyl. This arrangement creates a highly electrophilic system, susceptible to attack by a wide array of nucleophiles. The reactivity profile is characterized by a competition between 1,2-addition to the ketone or ester carbonyl, and 1,4- or 1,6-conjugate addition to the unsaturated system. The specific reaction pathway is often dictated by the nature of the nucleophile, the reaction conditions, and the specific substitution pattern of the γ-keto-ester. For instance, "hard" nucleophiles tend to favor 1,2-addition, while "soft" nucleophiles typically undergo conjugate addition.
Positioning of Methyl 4-Oxohex-2-ynoate within the Chemical Space of Keto-Ynoates
This compound is a specific example of an α,β-unsaturated γ-keto-ester, more precisely a keto-ynoate, due to the presence of a carbon-carbon triple bond. Its structure consists of a six-carbon chain with a methyl ester at one end, a ketone at the 4-position, and a triple bond between the 2 and 3 positions. This unique combination of functional groups within a compact framework makes it a highly versatile and reactive building block in organic synthesis.
The presence of the alkyne moiety distinguishes it from its alkene counterparts, offering unique opportunities for chemical transformations. The triple bond can participate in a variety of reactions, including cycloadditions, nucleophilic additions, and metal-catalyzed transformations, leading to the formation of diverse and complex molecular structures. The adjacent ketone and ester groups further activate the alkyne, making it a potent Michael acceptor. The strategic placement of these functionalities allows for sequential and domino reactions, enabling the efficient construction of heterocyclic compounds and other valuable organic molecules. Therefore, this compound occupies a significant position within the chemical space of keto-ynoates as a powerful tool for the synthesis of complex targets.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8O3 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
methyl 4-oxohex-2-ynoate |
InChI |
InChI=1S/C7H8O3/c1-3-6(8)4-5-7(9)10-2/h3H2,1-2H3 |
InChI Key |
IBVXAIZYCMSYMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C#CC(=O)OC |
Origin of Product |
United States |
Reaction Pathways and Mechanistic Investigations of Methyl 4 Oxohex 2 Ynoate Derived Systems
Nucleophilic Addition Reactivity on the Conjugated System
The conjugated framework of methyl 4-oxohex-2-ynoate is polarized by the presence of the ester and ketone functionalities, making the alkyne susceptible to nucleophilic attack. This reactivity is central to the construction of more complex molecular architectures.
Michael Addition Reactions
The Michael addition, or conjugate addition, is a fundamental reaction in organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.comorganic-chemistry.org In the case of this compound, the molecule acts as a Michael acceptor. Nucleophiles can add to the β-carbon (C-3) relative to the ester group or the δ-carbon (C-5) relative to both carbonyls, though addition to the alkyne is generally more favorable due to its higher electrophilicity.
The reaction is typically initiated by the attack of a nucleophile (Michael donor) on one of the sp-hybridized carbons of the alkyne. masterorganicchemistry.com The regioselectivity of this attack is influenced by both electronic and steric factors. Softer nucleophiles, such as amines and thiols, readily participate in this transformation. For instance, the addition of primary or secondary amines to activated alkyne systems is a common method for synthesizing β-enaminones and related structures. nih.govmdpi.com The reaction proceeds via an initial nucleophilic attack on the alkyne, followed by protonation to yield the final adduct.
While specific studies on this compound are not extensively detailed in the provided context, the reactivity of analogous conjugated enyne diesters provides a strong predictive model. In these systems, amines have been shown to add selectively to the α-carbon of the conjugated system. nih.govresearchgate.net This "anti-Michael" or α-addition is attributed to the specific electronic properties of the enyne system. mdpi.com For this compound, the attack would likely occur at the C-3 position, leading to an enolate intermediate that is subsequently protonated.
Table 1: Representative Michael Addition Reactions on Activated Alkynes
| Nucleophile (Donor) | Acceptor System | Product Type | Reference |
| Primary/Secondary Amines | α,β-Unsaturated Esters | β-Amino Esters | nih.gov |
| Alkyl Amines | Conjugated Enyne Diester | α,β-Dehydroamino Acid Derivatives | nih.govresearchgate.net |
| Enolates | α,β-Unsaturated Ketones | 1,5-Dicarbonyl Compounds | masterorganicchemistry.comorganic-chemistry.org |
Tandem Reaction Sequences Initiated by Nucleophilic Attack
The initial product of a nucleophilic attack on this compound is often a reactive intermediate that can undergo subsequent transformations in the same reaction vessel. These tandem, or cascade, reactions are highly efficient for building molecular complexity in a single step. organic-chemistry.orgrsc.org
A common tandem sequence begins with a Michael addition, which generates an enolate or an enamine intermediate. This intermediate can then participate in an intramolecular cyclization. For example, if a nucleophile containing a secondary reactive site is used, the initial adduct can cyclize to form a heterocyclic ring. The reaction of a substrate containing both a nucleophilic group and a latent electrophile with this compound could initiate a Michael addition followed by an intramolecular aldol (B89426) or Claisen-type condensation, leading to the formation of cyclic structures. Such tandem Michael addition-cyclization sequences are powerful tools in synthesis. scilit.com
Another possibility involves a tandem Michael addition followed by an intramolecular Wittig reaction or a [3+2] cycloaddition, depending on the nature of the initial nucleophile and the reaction conditions. organic-chemistry.orgrsc.org These processes allow for the rapid construction of complex carbocyclic and heterocyclic frameworks from simple acyclic precursors.
Cycloaddition Chemistry and Heterocycle Formation
The carbon-carbon triple bond in this compound can act as a 2π-electron component (a dipolarophile) in cycloaddition reactions, providing a direct route to five-membered heterocyclic rings. wikipedia.orgmdpi.com
1,3-Dipolar Cycloaddition Reactions with Alkynoate Dipolarophiles
1,3-Dipolar cycloadditions are powerful reactions for synthesizing five-membered heterocycles. mdpi.comnih.gov The reaction involves a 1,3-dipole, a molecule with four π-electrons distributed over three atoms, and a dipolarophile, such as the alkyne in this compound. wikipedia.orgmdpi.com This concerted [4π + 2π] cycloaddition process is thermally allowed and often proceeds with high stereospecificity. mdpi.com
Common 1,3-dipoles that react with alkynes include:
Azides (R-N₃): The reaction with an azide (B81097), known as the Huisgen cycloaddition, yields 1,2,3-triazoles. wikipedia.orgyoutube.com This reaction can be performed thermally or catalyzed by copper(I), with the catalyzed version (CuAAC) offering excellent regioselectivity for the 1,4-disubstituted triazole. mdpi.com
Nitrile Oxides (R-CNO): Cycloaddition with nitrile oxides produces isoxazoles, which are valuable intermediates in organic synthesis. wikipedia.orgyoutube.com
Diazo Compounds (R₂-CN₂): These dipoles react with alkynes to form pyrazoles. nih.gov
The electron-withdrawing nature of the carbonyl and ester groups in this compound enhances the reactivity of the alkyne as a dipolarophile.
Table 2: Heterocycles Formed via 1,3-Dipolar Cycloaddition with Alkynes
| 1,3-Dipole | Dipolarophile | Resulting Heterocycle | Reference |
| Organic Azide | Alkyne | 1,2,3-Triazole | wikipedia.orgyoutube.com |
| Nitrile Oxide | Alkyne | Isoxazole | wikipedia.orgyoutube.com |
| Diazoacetamide | Alkyne | Pyrazole | nih.gov |
| Azomethine Ylide | Alkyne | Dihydropyrrole | nih.gov |
Regioselectivity and Diastereoselectivity in Cycloaddition Processes
When an unsymmetrical alkyne like this compound reacts with an unsymmetrical 1,3-dipole, the formation of two different regioisomers is possible. The regiochemical outcome is governed by a combination of steric and electronic factors, which can often be predicted using Frontier Molecular Orbital (FMO) theory. mdpi.commdpi.com
FMO theory analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction proceeds through the transition state with the smallest HOMO-LUMO energy gap. The orbital coefficients at the reacting atoms determine the preferred orientation of addition. For electron-deficient alkynes like this compound, the reaction is often controlled by the interaction of the dipole's HOMO with the dipolarophile's LUMO. The regioselectivity will favor the isomer where the atoms with the largest orbital coefficients on the interacting HOMO and LUMO align. researchgate.net
For instance, in the cycloaddition of an azide with this compound, the nitrogen atom of the azide with the largest HOMO coefficient will preferentially bond to the alkyne carbon with the largest LUMO coefficient. The polarization of the alkyne by the adjacent ketone and the more distant ester group makes the C-3 carbon more electrophilic (larger LUMO coefficient) than the C-2 carbon, which guides the regiochemical outcome. researchgate.net
Acid-Catalyzed Transformations and Rearrangement Mechanisms
In the presence of an acid catalyst, this compound can undergo several transformations, primarily involving the alkyne and ketone functionalities.
One of the most common acid-catalyzed reactions for alkynes is hydration. youtube.comyoutube.comyoutube.com The addition of water across the triple bond, typically catalyzed by a strong acid like sulfuric acid (often with a mercury(II) salt for terminal alkynes), follows Markovnikov's rule. youtube.comlibretexts.org For this compound, protonation of the alkyne would generate a vinyl cation intermediate. The subsequent attack of water would occur at the more substituted or electronically stabilized carbon. This leads to the formation of an enol intermediate, which would rapidly tautomerize to the more stable keto form. youtube.com The hydration of the alkyne in this compound would thus be expected to yield methyl 2,4-dioxohexanoate.
Furthermore, the presence of multiple functional groups allows for the possibility of acid-catalyzed intramolecular cyclization. nih.gov If the molecule were to adopt a suitable conformation, the enol formed from the hydration of the alkyne could potentially attack the ester carbonyl, or another nucleophilic center could attack one of the carbonyls. Such processes can lead to the formation of stable five- or six-membered rings, such as furanones or pyranones, depending on the reaction pathway. The specific outcome would depend on the reaction conditions and the relative stability of the possible intermediates and products. nih.gov
Brønsted Acid-Promoted Cyclodimerization Pathways
Recent investigations have demonstrated that α,β-unsaturated γ-ketoesters, a class of compounds to which this compound belongs, undergo a unique Brønsted acid-promoted cyclodimerization. This reaction cascade is notably promoted by methanesulfonic acid (MsOH) and leads to the formation of complex fused pyrano-ketal-lactones. acs.orgacs.orgingentaconnect.comorganic-chemistry.org
The proposed mechanism for this transformation involves several key steps. It is initiated by the enolization of the keto-ester and a crucial E-to-Z isomerization of the olefinic bond. acs.orgorganic-chemistry.org The resulting Z-isomer is believed to be a key intermediate. This isomer then participates in an intermolecular annulation with another molecule of the keto-ester. This annulation proceeds through a domino sequence of Michael addition, ketalization, and lactonization steps. acs.orgorganic-chemistry.org This cascade efficiently constructs three new bonds, two rings, and three contiguous stereocenters in a single operational step. organic-chemistry.org
The choice of Brønsted acid has been found to be critical for the reaction's success. While MsOH provides good yields, other acids have shown variable efficacy. A summary of the effect of different acids on a model α,β-unsaturated γ-ketoester substrate is presented below.
Table 1: Effect of Various Brønsted Acids on the Cyclodimerization Reaction
| Entry | Brønsted Acid | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| 1 | MsOH | 60 | 5 | >95 |
| 2 | p-TSA | rt | 24 | No Conversion |
| 3 | p-TSA | 60 | 24 | ~90 |
| 4 | TfOH | 60 | 24 | ~90 |
| 5 | TFA | 60 | 24 | ~85 |
| 6 | AcOH | 60 | 24 | No Conversion |
Data compiled from studies on related α,β-unsaturated γ-ketoesters. ingentaconnect.com rt = room temperature.
Density functional theory (DFT) calculations support the proposed pathway, indicating that the final lactonization step to yield the fused pyrano-ketal-lactone is exergonic, though it proceeds over a significant free-energy barrier. ingentaconnect.com
Intramolecular Trans-esterification and Lactonization Cascades
In a competing reaction pathway, the Z-isomer intermediate formed under Brønsted acid catalysis can undergo an intramolecular trans-esterification. organic-chemistry.org This process leads to the formation of bicyclic γ-ylidene-butenolides instead of the dimeric pyrano-ketal-lactones. acs.orgorganic-chemistry.org
This alternative cascade is particularly prevalent in substrates containing acyclic ketone moieties. The mechanism involves the nucleophilic attack of the enol hydroxyl group onto the carbonyl carbon of the ester. This intramolecular cyclization, followed by elimination of methanol (B129727), results in the formation of the stable lactone ring. Trans-esterification is a general reaction involving the conversion of one ester to another and can be catalyzed by both acids and bases. researchgate.net In this specific intramolecular context, the acidic conditions used to promote the initial isomerization also facilitate the subsequent lactonization cascade. organic-chemistry.orgresearchgate.net The divergence between the intermolecular cyclodimerization and the intramolecular lactonization is dependent on the substrate structure, with cycloalkanone-derived ketoesters often yielding both types of products. acs.org
acs.orgacs.org-Sigmatropic Rearrangements in Unsaturated Keto-Esters
Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a conjugated π-electron system in an uncatalyzed, intramolecular process. wikipedia.org These reactions are classified by an order term [i,j], which denotes the number of atoms in each fragment involved in the bond migration. wikipedia.org
A acs.orgacs.org-sigmatropic rearrangement is a four-electron process. However, a review of the scientific literature indicates that this specific type of rearrangement is not a commonly observed or well-documented pathway for unsaturated keto-esters like this compound. More common sigmatropic rearrangements in organic synthesis include ingentaconnect.comingentaconnect.com shifts, such as the Cope and Claisen rearrangements, and acs.orgingentaconnect.com shifts like the Wittig rearrangement. wikipedia.org Thermal [2+2] cycloadditions, which are mechanistically distinct from sigmatropic rearrangements, are generally forbidden by the Woodward-Hoffmann rules for suprafacial interactions, though photochemical [2+2] cycloadditions of enones are well-known. libretexts.orgnih.gov Based on available literature, the acs.orgacs.org-sigmatropic rearrangement does not appear to be a characteristic reaction pathway for systems derived from this compound.
Electrophilic Attack and Substitution Patterns
The π-systems within this compound, specifically the carbon-carbon triple bond, represent regions of high electron density, making them susceptible to electrophilic attack. In general, electrophilic addition is a characteristic reaction of alkynes. The reaction is initiated by the attack of the π-electrons on an electrophile (E+), leading to the formation of a cationic intermediate. illinois.edu This intermediate is then attacked by a nucleophile to yield the final addition product.
Transition Metal-Catalyzed Reaction Mechanisms
Transition metals are widely employed to catalyze a vast array of organic transformations, often providing unique reactivity and selectivity not achievable by other means. The unsaturated framework of this compound is an excellent substrate for various metal-mediated processes.
Copper-Catalyzed Cyclizations and Annulations
Copper catalysts, particularly Cu(I) salts, are well-known for their ability to activate alkynes. This activation, or "carbophilicity," renders the alkyne susceptible to nucleophilic attack. Copper-catalyzed reactions of substrates containing both an alkyne and a nucleophilic moiety can lead to powerful cyclization and annulation cascades. For instance, copper(I) iodide has been used to catalyze the tandem [3+2] cycloaddition and C-C coupling of related 2-alkynoyl systems with isocyanoacetates, rapidly constructing complex pyrrole-fused tetracyclic skeletons. nih.gov In another example, copper(I) catalyzes the intermolecular cyclization of methyl perfluoroalk-2-ynoates with o-aminophenyl ketones to afford quinolines. These transformations highlight the potential of copper catalysis to mediate complex bond formations using ynone scaffolds.
Other Metal-Mediated Transformations
Beyond copper, a variety of other transition metals can mediate unique transformations of unsaturated keto-esters and related ynones.
Gold Catalysis: Gold catalysts, being highly carbophilic, are particularly effective at activating alkynes for nucleophilic attack. acs.org Gold-catalyzed transformations often proceed under mild conditions and tolerate a range of functional groups. For β,γ-unsaturated α-ketoesters, bimetallic gold(I)/chiral N,N'-dioxide nickel(II) complex systems have been used to catalyze cascade reactions to form spiroketals and spiroaminals with high enantioselectivity. Gold catalysts can also efficiently promote the transformation of alkynes into ketones or acetals through hydration or hydroalkoxylation reactions.
Rhodium Catalysis: Rhodium catalysts are versatile and have been employed in various cycloaddition reactions. For example, Rh(I) complexes can catalyze the [2+2+2] cyclization of diynes with α,β-unsaturated enones, providing a route to complex polycyclic systems. ingentaconnect.comorganic-chemistry.org Rhodium has also been used to achieve the direct annulation of aldehydes with alkynes to produce indenones. researchgate.net
Palladium Catalysis: Palladium is one of the most widely used metals in organic synthesis, famous for its role in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Palladium catalysts can be used to form new carbon-carbon bonds at the alkyne position of this compound. For example, palladium complexes combined with ammonium (B1175870) halides have been developed as a dual activation system for asymmetric [4+2] annulations of related vinyl ketones.
Enolization and Tautomeric Equilibria in β-Keto Esters and Related Systems
The phenomenon of tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry. In the context of β-keto esters, such as this compound, this is most prominently observed as keto-enol tautomerism. This equilibrium involves the interconversion of the keto form, containing a ketone and an ester, and the enol form, which features a hydroxyl group adjacent to a carbon-carbon double bond (an "enol"). The position of this equilibrium is highly sensitive to a variety of factors including the solvent, temperature, and the specific substituents on the molecule.
The keto-enol tautomerism of β-dicarbonyl compounds was first identified in 1896. missouri.edu For acyclic β-keto esters, the equilibrium generally favors the keto tautomer as the solvent polarity increases. missouri.edu This is often rationalized by the greater polarity of the keto form, which is more effectively stabilized by polar solvents. missouri.edu However, theoretical calculations and experimental measurements have shown that for some systems, like acetylacetone, the enol tautomer can have a higher dipole moment. missouri.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying keto-enol equilibria, as the interconversion between tautomers is often slow on the NMR timescale, allowing for the distinct observation and quantification of both the keto and enol forms. missouri.edu
The stability of the enol tautomer is significantly influenced by the potential for intramolecular hydrogen bonding between the enolic hydroxyl group and the carbonyl oxygen of the ester. This creates a pseudo-six-membered ring, which imparts considerable stability. Factors that influence the strength of this hydrogen bond will, in turn, affect the percentage of the enol form at equilibrium. For instance, electronegative substituents at the β-position can increase the degree of enolization. missouri.edu
In the case of this compound, the presence of the carbon-carbon triple bond is expected to influence the electronic properties of the molecule and therefore the tautomeric equilibrium. The electron-withdrawing nature of the alkynyl group can increase the acidity of the α-protons, potentially favoring enolization.
The equilibrium between the keto and enol forms is also influenced by the solvent's ability to form hydrogen bonds. missouri.edu Protic solvents can compete for hydrogen bonding with the solute, which can disrupt the internal hydrogen bond of the enol form and shift the equilibrium towards the keto form. Conversely, in non-polar solvents, the intramolecularly hydrogen-bonded enol form is often favored.
| Solvent | Dielectric Constant (ε) | % Enol Tautomer (for Ethyl Acetoacetate) |
|---|---|---|
| Hexane (B92381) | 1.9 | 46 |
| Benzene | 2.3 | 16 |
| Chloroform | 4.8 | 15 |
| Ethanol | 24.6 | 12 |
| Water | 80.1 | 0.4 |
It is important to note that while general principles of keto-enol tautomerism in β-keto esters are well-established, the specific equilibrium for this compound would require dedicated experimental investigation, likely using techniques such as ¹H NMR spectroscopy in various solvents.
Strategic Applications of Methyl 4 Oxohex 2 Ynoate and Its Analogues in Complex Organic Synthesis
Utilization as Versatile Building Blocks and Intermediates
Methyl 4-oxohex-2-ynoate is a highly functionalized organic molecule that serves as a versatile building block in complex organic synthesis. Its structure, featuring a reactive ketone, an electron-deficient alkyne, and a methyl ester, allows for a diverse range of chemical transformations. This trifunctional nature makes it an attractive precursor for the construction of intricate molecular architectures.
The electrophilic character of the acetylenic and carbonyl carbons enables a variety of nucleophilic addition reactions. Organometallic reagents, amines, thiols, and other nucleophiles can be selectively added to either the alkyne or the ketone, leading to a wide array of functionalized intermediates. Furthermore, the presence of the methyl ester group provides a handle for further modifications, such as hydrolysis, amidation, or reduction. This multifunctionality allows for the strategic and controlled elaboration of the molecule into more complex structures.
In multi-step syntheses, this compound can be employed as a key intermediate, where its functionalities are sequentially manipulated to introduce desired structural motifs. Its utility as a linchpin in convergent synthetic strategies is particularly noteworthy, allowing for the efficient assembly of complex target molecules from smaller, less complex fragments. The strategic unmasking or transformation of its functional groups at different stages of a synthesis highlights its role as a valuable and flexible synthetic tool.
Elaboration into Diverse Heterocyclic Ring Systems
The unique electronic and structural features of this compound make it an excellent substrate for the synthesis of a variety of heterocyclic compounds. The intramolecular arrangement of its functional groups can be exploited in cyclization reactions to form stable ring systems, while intermolecular reactions with other bifunctional reagents can lead to the construction of more complex heterocyclic frameworks.
Synthesis of Substituted Furans and Furanone Derivatives
While direct conversion of this compound to furan (B31954) derivatives is not extensively documented, its structural motifs are present in precursors used for furan synthesis. For instance, related α,β-unsaturated γ-ketoesters can undergo cyclization to form furanone structures. Methodologies such as intramolecular Wittig reactions or transition metal-catalyzed cyclizations of related keto-alkynes are common strategies for the synthesis of substituted furans. The reactivity of the ketone and the alkyne in this compound suggests its potential as a precursor for such transformations, likely after initial modification.
Construction of Fused Pyrano-ketal-lactones and γ-Ylidene-butenolides
The synthesis of complex fused ring systems such as pyrano-ketal-lactones and γ-ylidene-butenolides often involves cascade reactions of highly functionalized precursors. Research has shown that α,β-unsaturated γ-ketoesters can undergo Brønsted acid-promoted cyclodimerization to construct fused pyrano-ketal-lactones and γ-ylidene-butenolides. Given its structural similarity, this compound could potentially serve as a substrate or a precursor to a substrate for such cascade reactions, leading to the formation of these intricate heterocyclic systems. The reaction would likely proceed through initial enolization and isomerization, followed by a series of intermolecular and intramolecular additions and cyclizations.
Formation of Other Nitrogen- and Oxygen-Containing Heterocycles
The electrophilic nature of this compound makes it a suitable partner in reactions with various nucleophiles for the synthesis of a range of nitrogen- and oxygen-containing heterocycles. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles or pyrazolones. Similarly, reactions with hydroxylamine (B1172632) could yield isoxazoles. The addition of binucleophiles, such as amidines or guanidines, could provide access to pyrimidine (B1678525) derivatives. The specific reaction conditions and the nature of the nucleophile would dictate the resulting heterocyclic scaffold.
The construction of oxygen-containing heterocycles can be envisaged through various synthetic routes. For instance, intramolecular cyclization of a diol precursor derived from the reduction of the ketone and ester functionalities of this compound could lead to the formation of tetrahydrofuran (B95107) derivatives. Furthermore, its use in cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, with appropriate dienes or 1,3-dipoles could provide access to a variety of six- and five-membered oxygen-containing heterocycles.
Role in the Preparation of Key Fragments for Natural Product Synthesis
Computational Chemistry and Theoretical Investigations of 4 Oxohex 2 Ynoate Systems
Conformational Analysis and Isomerization Barriers of Unsaturated Keto-Esters
Unsaturated keto-esters can exist in different conformations due to rotation around single bonds. The two primary planar conformations are the s-trans and s-cis isomers, referring to the arrangement around the C-C single bond connecting the carbonyl and the alkene/alkyne moieties. rsc.org
Computational methods are used to determine the relative stabilities of these conformers and the energy barriers for their interconversion. rsc.org The position of the conformational equilibrium can be influenced by steric and electronic effects of substituents. rsc.org For example, bulky substituents may favor one conformation over another to minimize steric hindrance. The relative stability of these conformers is crucial as it can dictate the stereochemical outcome of a reaction. A molecule that exists predominantly in one conformation may exhibit high diastereoselectivity in its reactions. nih.gov
Molecular Dynamics Simulations for Predicting Chemical Behavior
While quantum chemical calculations typically focus on static structures (reactants, products, transition states), molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. arxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements of atoms and molecules, providing insights into conformational changes, solvent effects, and the time-evolution of a reaction. nih.govutp.ac.pa
In the context of 4-oxohex-2-ynoate systems, MD simulations can be used to:
Explore the conformational landscape and the dynamics of interconversion between different conformers.
Simulate the interaction of the molecule with solvent molecules, providing a more realistic model of reactions in solution.
Investigate the initial stages of bimolecular encounters, such as the approach of a nucleophile to the keto-ester.
Quasiclassical trajectory simulations, a type of MD, can follow the path of a reaction from the transition state to the product, offering insights into the dynamics of bond formation and breaking. nih.gov
Theoretical Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. mdpi.com For methyl 4-oxohex-2-ynoate, theoretical calculations can predict:
Infrared (IR) Spectra: By calculating vibrational frequencies, computational methods can predict the positions of characteristic IR absorption bands, such as the C=O and C≡C stretching frequencies.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict chemical shifts (¹H and ¹³C) and coupling constants. This is particularly useful for assigning complex spectra and for distinguishing between different isomers.
The agreement between calculated and experimental spectra provides strong evidence for the proposed structure and conformation of a molecule. Discrepancies can, in turn, prompt a re-evaluation of the theoretical model or experimental assignments.
| Spectroscopic Technique | Predicted Parameter | Application |
|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational Frequencies | Identification of functional groups (e.g., C=O, C≡C) and confirmation of molecular structure. |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C) | Structural elucidation and assignment of atoms within the molecule. |
| Nuclear Magnetic Resonance (NMR) | Coupling Constants | Determination of stereochemistry and connectivity of atoms. |
Advanced Spectroscopic and Structural Characterization Methodologies for Methyl 4 Oxohex 2 Ynoate Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecular framework.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information regarding the chemical environment of each nucleus. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment and, therefore, the functional group in which the atom resides.
For a representative methyl 4-oxohex-2-ynoate structure, the expected chemical shifts are dictated by the presence of the ester, ketone, and alkyne functionalities. The ethyl group protons at the C5 and C6 positions would appear in the upfield region, with the CH₂ protons being deshielded by the adjacent carbonyl group. The methyl protons of the ester group are typically observed as a sharp singlet. The sp-hybridized carbons of the alkyne would have characteristic shifts in the ¹³C NMR spectrum, as would the carbonyl carbons of the ketone and ester groups, which appear in the downfield region. nih.govnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for the respective functional groups.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C1 (OCH₃) | ~3.8 | ~52 |
| C2 (C≡C) | - | ~85 |
| C3 (C≡C) | - | ~80 |
| C4 (C=O) | - | ~185 |
| C5 (CH₂) | ~2.7 (q) | ~36 |
| C6 (CH₃) | ~1.1 (t) | ~8 |
For comparison, the experimental data for a structurally related enoate, 2-(4-methoxyphenyl)-2-oxoethyl 2-methylenehexanoate, provides context for the chemical shifts in a similar system containing keto, ester, and unsaturated functionalities. rsc.org
Table 2: Experimental NMR Data for 2-(4-methoxyphenyl)-2-oxoethyl 2-methylenehexanoate rsc.org
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C=CH₂ | 6.30 (s), 5.63 (s) | 140.03, 125.45 |
| -OCH₂- | 5.37 (s) | 65.78 |
| Ar-H | 7.91 (d), 6.95 (d) | 129.93, 113.87 |
| Ar-OCH₃ | 3.87 (s) | 55.37 |
| CH₂CH₂CH₂CH₃ | 2.37 (m) | 31.43 |
| CH₂CH₂CH₂CH₃ | 1.50 (m) | 30.28 |
| CH₂CH₂CH₂CH₃ | 1.36 (m) | 22.17 |
| CH₃ | 0.92 (t) | 13.79 |
| C=O (keto) | - | 190.56 |
| C=O (ester) | - | 166.62 |
Two-Dimensional NMR Techniques (COSY, HSQC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides information about the types of protons and carbons, 2D NMR techniques are essential for establishing the connectivity between them.
Correlation Spectrometry (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the protons of the C5-methylene group and the C6-methyl group, confirming the ethyl ketone fragment.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the signals of directly attached carbons (¹JCH). This is crucial for definitively assigning carbon resonances. For instance, the proton signal at ~2.7 ppm would show a correlation to the carbon signal at ~36 ppm, assigning them to the C5 position.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry. For derivatives with stereocenters or geometric isomers (E/Z), NOESY can be used to determine the relative configuration by observing through-space correlations between protons on different parts of the molecule. rsc.org
Table 3: Expected 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Expected Cross-Peaks | Information Gained |
|---|---|---|---|
| COSY | ¹H - ¹H | H5 ↔ H6 | Confirms the ethyl fragment connectivity. |
| HSQC | ¹H - ¹³C | H1 ↔ C1; H5 ↔ C5; H6 ↔ C6 | Assigns carbon signals to their directly attached protons. |
| HMBC | ¹H - ¹³C | H1 ↔ Ester C=O; H5 ↔ C4, C6; H6 ↔ C5, C4 | Establishes long-range (2-3 bond) connectivity, linking the fragments. |
| NOESY | ¹H - ¹H | N/A for parent structure | Can determine stereochemistry in more complex derivatives. |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₇H₈O₃), the calculated exact mass of the molecular ion [M]⁺ is 140.0473 Da. An HRMS measurement confirming this value to within a few parts per million provides strong evidence for the molecular formula. wiley-vch.dethno.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like β-keto esters. It typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). Tandem mass spectrometry (MS/MS) of the parent ion induces fragmentation, providing valuable structural information.
For this compound, the fragmentation pattern is expected to be dominated by cleavages alpha to the carbonyl groups and by rearrangements. Key expected fragmentation pathways include:
α-Cleavage: Cleavage of the bond between C4 and C5, leading to the loss of an ethyl radical and the formation of a stable acylium ion.
McLafferty Rearrangement: If a γ-hydrogen is present, a characteristic rearrangement can occur. In the case of the parent compound, this is not possible, but in derivatives with longer alkyl chains, it becomes a significant pathway. researchgate.net
Loss of Methanol (B129727): Fragmentation involving the ester group can lead to the elimination of a neutral methanol molecule.
X-ray Crystallography for Definitive Structural and Stereochemical Determination
For a derivative of this compound that can be crystallized, X-ray diffraction analysis would provide:
Definitive Connectivity: Confirmation of the atomic connections.
Precise Geometric Parameters: Accurate measurements of all bond lengths and angles, revealing details such as the linearity of the alkyne and the planarity of the ester group.
Stereochemistry: Unambiguous assignment of absolute configuration if the molecule is chiral and crystallizes in a non-centrosymmetric space group.
Intermolecular Interactions: Information about how the molecules pack in the solid state, revealing details about hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern the crystal structure.
For example, the crystal structure of a related compound, methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, clearly illustrates how this technique defines the molecular conformation and the supramolecular assembly formed through hydrogen bonds. nih.gov Such information is invaluable for understanding the physical properties and potential biological activity of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com The vibrational spectrum of a molecule is a unique physical property that can serve as a molecular "fingerprint," allowing for both the identification of structural features and the characterization of the molecule as a whole. wiley.com For this compound, IR spectroscopy provides definitive evidence for its key functional groups: the ketone carbonyl, the α,β-unsaturated ester carbonyl, the carbon-carbon triple bond, and the carbon-oxygen single bonds associated with the ester moiety.
The absorption of IR radiation excites specific vibrational modes within the molecule, such as stretching and bending. wiley.com The frequency of the absorbed radiation is characteristic of the particular bond and the masses of the atoms involved. wiley.com A strong absorption in the range of 1660–1770 cm⁻¹ is a clear indicator of a carbonyl (C=O) group. pressbooks.publibretexts.org
In this compound, two distinct carbonyl groups are present, and their absorption frequencies are influenced by their chemical environment. The saturated ketone carbonyl (C4=O) is expected to exhibit a strong stretching vibration band around 1715 cm⁻¹. pressbooks.pub The ester carbonyl (C1=O), however, is conjugated with the carbon-carbon triple bond. This conjugation delocalizes the pi electrons, slightly weakening the C=O double bond and lowering its stretching frequency to approximately 1700-1725 cm⁻¹. The carbon-carbon triple bond (C≡C) of the ynone system typically shows a stretching absorption in the 2190-2260 cm⁻¹ region, though its intensity can be weak for symmetrically substituted alkynes. The ester functionality is further confirmed by strong C-O stretching absorptions, which are typically found in the 1150 to 1250 cm⁻¹ region. libretexts.org
The following table summarizes the expected characteristic IR absorptions for this compound.
| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |
| C≡C (Alkyne) | Stretching | 2190 - 2260 |
| C=O (Ketone) | Stretching | ~1715 |
| C=O (Conjugated Ester) | Stretching | 1700 - 1725 |
| C-O (Ester) | Stretching | 1150 - 1250 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatography is a fundamental technique used to separate the components of a mixture, making it indispensable for the isolation, purification, and analysis of chemical compounds like this compound. nih.gov The principle of chromatography relies on the differential distribution of components between a stationary phase and a mobile phase. nih.gov
Separation and Purification
For the preparative separation and purification of this compound from a reaction mixture, flash column chromatography is a commonly employed and effective method. This technique utilizes a solid stationary phase, typically silica (B1680970) gel, packed into a column. A liquid mobile phase, or eluent—often a mixture of nonpolar and polar solvents such as hexane (B92381) and ethyl acetate (B1210297)—is passed through the column under pressure. thieme-connect.de The separation is based on the polarity of the components. Since this compound is a moderately polar compound due to its two carbonyl groups, it will adsorb to the polar silica gel stationary phase. By gradually increasing the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate in the hexane/ethyl acetate mixture), the compound can be selectively eluted from the column, separating it from less polar byproducts and more polar impurities. The progress of the separation is typically monitored using Thin-Layer Chromatography (TLC).
Purity Assessment
To assess the purity of a sample of this compound, high-resolution analytical techniques are required.
Gas Chromatography (GC): This technique is suitable for compounds that are volatile and thermally stable. spectra-analysis.com The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. The purity of the this compound sample can be determined by the relative area of its peak in the resulting chromatogram, often using a Flame Ionization Detector (FID). google.com
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and efficient technique for purity assessment. nih.gov The sample is dissolved in a solvent and forced under high pressure (the mobile phase) through a column packed with a stationary phase (e.g., silica or C18-modified silica). nih.gov Given the conjugated system (C=O and C≡C) in this compound, a UV detector is particularly effective for detection, as the compound will absorb UV light. nih.govepa.gov The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
The following table provides an overview of the chromatographic techniques applicable to this compound.
| Technique | Primary Application | Typical Stationary Phase | Typical Mobile Phase | Principle of Separation |
| Flash Column Chromatography | Purification, Separation | Silica Gel | Hexane/Ethyl Acetate Gradient | Adsorption/Polarity |
| Gas Chromatography (GC) | Purity Assessment | Various (e.g., Polysiloxane) | Inert Gas (e.g., He, N₂) | Volatility, Polarity |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | C18-modified Silica (Reverse-Phase) | Acetonitrile/Water Gradient | Partitioning/Polarity |
Q & A
Q. What methodologies ensure reproducibility when using this compound in multi-step syntheses?
- Methodological Answer : Document reaction parameters (e.g., stirring rate, humidity) in electronic lab notebooks. Use internal standards (e.g., anthracene) for GC-MS quantification. Share raw data (NMR, chromatograms) in open-access repositories and validate results through inter-laboratory comparisons .
Notes
- Avoided consumer/industrial questions (e.g., pricing, mass production) per guidelines.
- Citations align with evidence from academic/reliable sources (e.g., synthesis protocols from , safety from ).
- Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on foundational techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
